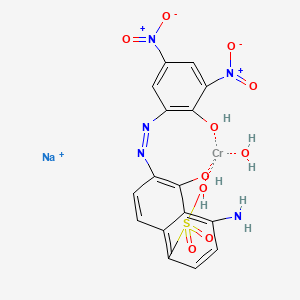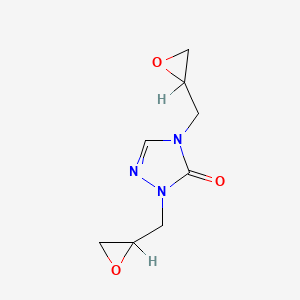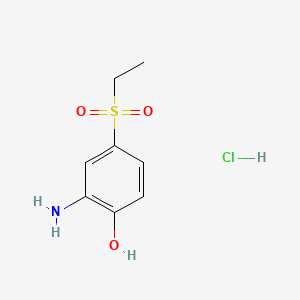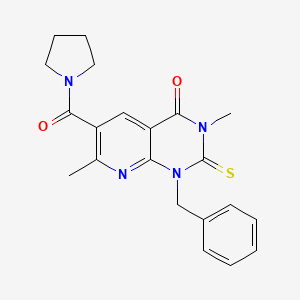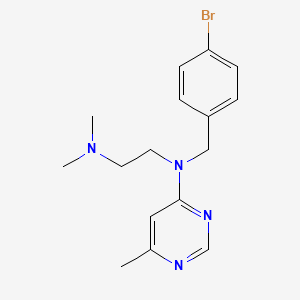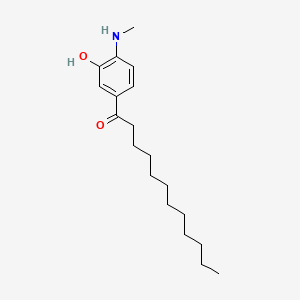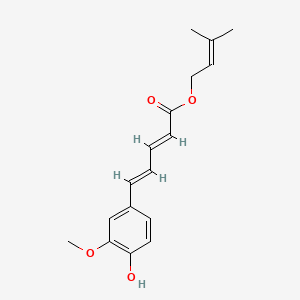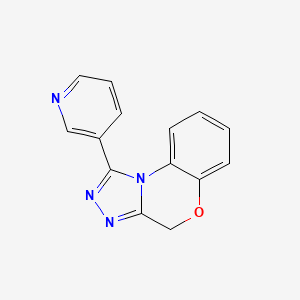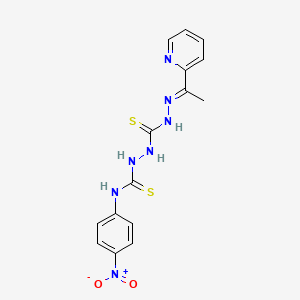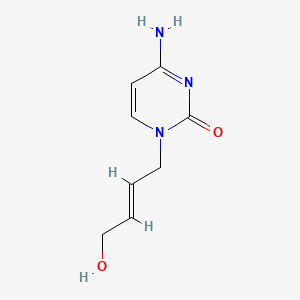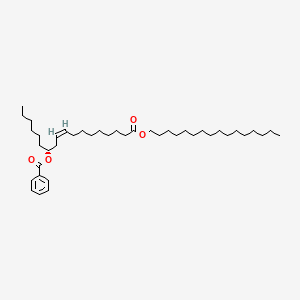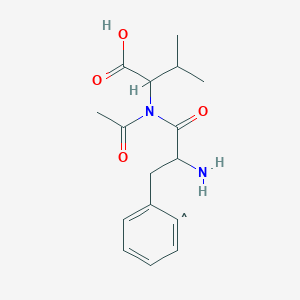
N-Acetyl-dehydrophenylalanyl-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-dehydrophenylalanyl-valine is an organic compound that belongs to the class of N-acyl-alpha amino acids These compounds contain an alpha amino acid that bears an acyl group at its terminal nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-dehydrophenylalanyl-valine typically involves the acetylation of dehydrophenylalanyl-valine. One common method includes the use of acetic anhydride and a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve microbial preparation methods. These methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis are some of the techniques used in the industrial production of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-dehydrophenylalanyl-valine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-dehydrophenylalanyl-valine has several scientific research applications, including:
Chemistry: Used as a model compound for studying solute-solvent interactions and protein folding.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Potential therapeutic applications in treating diseases and conditions related to amino acid metabolism.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and food additives.
Wirkmechanismus
The mechanism of action of N-Acetyl-dehydrophenylalanyl-valine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylvaline: An N-acyl-alpha amino acid with similar chemical properties.
N-Acetyl-L-alanine: Another N-acyl-alpha amino acid used in similar applications.
N-Acetyl-L-leucine: Known for its role in protein synthesis and metabolic pathways.
Uniqueness
N-Acetyl-dehydrophenylalanyl-valine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo various chemical transformations makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65941-26-6 |
|---|---|
Molekularformel |
C16H21N2O4 |
Molekulargewicht |
305.35 g/mol |
InChI |
InChI=1S/C16H21N2O4/c1-10(2)14(16(21)22)18(11(3)19)15(20)13(17)9-12-7-5-4-6-8-12/h4-7,10,13-14H,9,17H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
UQVNFVMCHXQHSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)N(C(=O)C)C(=O)C(CC1=CC=CC=[C]1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


